Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group, a keto group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The keto and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Lacks the methyl group at position 2.
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at position 2 can enhance its stability and modify its biological activity compared to similar compounds.
Biological Activity
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Structural Overview
This compound belongs to the pyrazolone class of compounds. Its molecular formula is C8H10N2O3, and it features a pyrazolone ring that contributes to its biological activity. The compound exhibits both intra- and intermolecular hydrogen bonding, which affects its stability and reactivity in biological systems .
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.019 mg/mL |
Bacillus subtilis | 0.040 mg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have demonstrated that methyl pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines. For instance, one study found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which these compounds could be developed for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.8 |
A549 (lung cancer) | 10.0 |
These results indicate that the compound exhibits cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study involving the application of methyl pyrazolone derivatives in wound healing showed significant reduction in microbial load in infected wounds when treated with this compound compared to controls .
- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-9-7(11)5(4-8-9)3-6(10)12-2/h4,8H,3H2,1-2H3 |
InChI Key |
JDNQUCKFQUGCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(=O)OC |
Origin of Product |
United States |
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